molecular formula C6H7N3O B12359663 2-Imino-6-methyl-5-methylidenepyrimidin-4-one

2-Imino-6-methyl-5-methylidenepyrimidin-4-one

Katalognummer: B12359663
Molekulargewicht: 137.14 g/mol
InChI-Schlüssel: MJJWYDRVZITCOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Imino-6-methyl-5-methylidenepyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes an imino group, a methyl group, and a methylidene group attached to the pyrimidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-6-methyl-5-methylidenepyrimidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,6-dihydroxypyrimidine with methylating agents in the presence of a base such as sodium ethoxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Imino-6-methyl-5-methylidenepyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

2-Imino-6-methyl-5-methylidenepyrimidin-4-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Imino-6-methyl-5-methylidenepyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its imino and methylidene groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis. Additionally, its ability to interact with a wide range of biological targets makes it a valuable compound for medicinal chemistry research .

Eigenschaften

Molekularformel

C6H7N3O

Molekulargewicht

137.14 g/mol

IUPAC-Name

2-imino-6-methyl-5-methylidenepyrimidin-4-one

InChI

InChI=1S/C6H7N3O/c1-3-4(2)8-6(7)9-5(3)10/h1H2,2H3,(H2,7,9,10)

InChI-Schlüssel

MJJWYDRVZITCOK-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=N)NC(=O)C1=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.